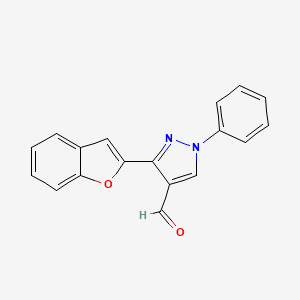

3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c21-12-14-11-20(15-7-2-1-3-8-15)19-18(14)17-10-13-6-4-5-9-16(13)22-17/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBYWZRBTXLMON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the condensation of 1-(benzofuran-2-yl)ethanone and phenylhydrazine in the presence of a catalytic amount of glacial acetic acid under reflux conditions . The key intermediate, hydrazone, is then subjected to Vilsmeier-Haack formylation to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The benzofuran and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

Oxidation: 3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-methanol.

Substitution: Products vary based on the substituents introduced.

Scientific Research Applications

Synthesis and Derivatives

The compound serves as a precursor in the synthesis of various heterocycles. For instance, it has been utilized in reactions with 3-oxo-3-phenylpropanenitrile and various hydrazides to create novel derivatives with enhanced biological properties . The synthesis often involves straightforward procedures that yield multiple derivatives, expanding the compound's utility in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. For example, a series of benzofuran-pyrazol-hydrazono-thiazolidin derivatives were synthesized and tested against cervical cancer cells, demonstrating promising anticancer activity . The structural modifications based on this compound have shown effectiveness against various cancer cell lines.

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial properties. A study evaluated several derivatives for their antimicrobial activity against different bacterial strains, with some compounds showing minimum inhibitory concentrations (MIC) as low as 2.50 µg/mL . This indicates its potential for developing new antimicrobial agents.

Anti-inflammatory Activity

Compounds derived from this compound also demonstrate significant anti-inflammatory effects. In vivo studies using carrageenan-induced rat paw edema models revealed that certain derivatives exhibited anti-inflammatory activity comparable to standard drugs like diclofenac sodium . This suggests therapeutic applications in treating inflammatory conditions.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Evaluation

In a study focusing on anticancer properties, derivatives of this compound were synthesized and tested against human cervical cancer cells. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound, suggesting that structural optimization can enhance therapeutic efficacy .

Case Study 2: Antimicrobial Screening

A series of benzofuran-pyrazole derivatives were screened for antimicrobial activity against several pathogens. The study found that specific compounds derived from the original structure exhibited potent activity against resistant strains of bacteria, highlighting the compound's potential in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival . By binding to EGFR, the compound can disrupt signaling pathways involved in cancer cell growth .

Comparison with Similar Compounds

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

- Structure : The benzoyl group replaces the benzofuran moiety at the 1-position, while the 3-phenyl and 4-carbaldehyde groups are retained .

- Synthesis: Prepared via Vilsmeier-Haack cyclization of hydrazones derived from substituted acetophenones and hydrazides .

- Bioactivity :

- Antioxidant Activity : Derivatives with electron-donating groups (e.g., -OCH₃, -CH₃) at the para position of the phenyl ring showed enhanced radical scavenging (DPPH assay) due to increased aromaticity and electron density .

- Anti-inflammatory Activity : Compounds 4c and 4e exhibited 70–80% inhibition in carrageenan-induced paw edema models, comparable to standard drugs like indomethacin .

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Structure : Features a 4-methoxyphenyl group at the 3-position instead of benzofuran .

- Synthesis : Synthesized via Vilsmeier-Haack reaction using DMF/POCl₃, yielding a 70% crystalline product .

- Key Difference : The methoxy group enhances solubility but may reduce metabolic stability compared to the fused benzofuran ring.

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Structure : Substituted with a nitro group at the para position of the 3-phenyl ring .

- Synthesis : Derived from Claisen-Schmidt condensation followed by cyclization with thiosemicarbazide .

- Bioactivity : Nitro-substituted derivatives were precursors to pyrazoline-thiazole hybrids with antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli) .

- Key Difference : The nitro group’s electron-withdrawing nature contrasts with benzofuran’s electron-rich structure, likely shifting activity toward antimicrobial rather than antioxidant effects.

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Structure : Contains a bromine atom at the 4-position of the 3-phenyl group .

- Key Difference : Bromine’s steric bulk and halogen bonding capabilities differentiate its interactions from benzofuran’s π-π stacking.

Structural and Functional Insights

Substituent Effects on Bioactivity

Crystallographic and Conformational Analysis

- Benzofuran’s planar structure (as seen in ’s isoxazole analog) may enhance π-π interactions in receptor binding compared to non-fused substituents .

Biological Activity

The compound 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde , also known as 3-benzofuran-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde , is a pyrazole derivative with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C18H12N2O2 |

| Molecular Weight | 288.3 g/mol |

| CAS Number | Not specified |

Structure

The structure of the compound features a benzofuran moiety and a pyrazole ring, which are known to contribute to its biological activity. The presence of the aldehyde group further enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties:

- Cell Viability Studies : In vitro tests on various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) have shown that the compound exhibits cytotoxic effects, with IC50 values indicating effective inhibition of cell growth. For instance, one study reported an IC50 value of 49.85 µM against tumor cells, demonstrating its potential as an antitumor agent .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 49.85 | Induction of apoptosis |

| HepG2 | Not specified | Cell cycle arrest |

| NCIH460 | Not specified | Autophagy induction |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Studies suggest that this compound may exhibit similar inhibitory effects, contributing to a reduction in inflammatory markers .

Other Pharmacological Activities

In addition to anticancer and anti-inflammatory activities, research indicates potential neuroprotective effects and antibacterial properties. The diverse functionalities of pyrazole derivatives make them suitable candidates for drug development targeting various diseases .

Study 1: Synthesis and Evaluation

A study involved synthesizing various pyrazole derivatives, including our compound of interest. The synthesized compounds were screened for their biological activities, revealing that modifications in the structure can significantly enhance their efficacy against specific cancer types .

Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of pyrazole compounds, identifying key structural features that enhance biological activity. The presence of electron-withdrawing groups was found to improve anticancer potency .

Q & A

Q. Advanced

- Refinement software : SHELXL refines structural models against high-resolution data, addressing issues like thermal motion anisotropy .

- Validation tools : PLATON checks for twinning, voids, and structural plausibility (e.g., ADDSYM algorithm for missed symmetry) .

- Data collection : Multi-scan absorption corrections (e.g., MULABS) mitigate errors from crystal imperfections .

How are structure-activity relationships (SAR) evaluated for bioactivity?

Q. Advanced

- Molecular docking : AutoDock or Schrödinger Suite models interactions with targets (e.g., CDK1/Cdc2 kinases or microbial enzymes) .

- QSAR studies : Hammett constants or DFT-calculated electronic parameters (e.g., HOMO-LUMO gaps) correlate substituent effects with activity .

What challenges arise in determining the crystal structure of this compound?

Q. Advanced

- Twinning : Common in triclinic systems (space group P1); detwinned via SHELXL’s TWIN/BASF commands .

- Disorder : Benzofuran/phenyl rings may exhibit positional disorder, resolved using PART instructions in SHELX .

- Data quality : Low Tmin/Tmax ratios (<0.5) require rigorous absorption corrections .

What biological activities have been reported for derivatives of this compound?

Q. Basic

- Antimicrobial : Schiff bases show MIC values of 8–32 µg/mL against S. aureus and C. albicans .

- Antitumor : Pyrazole-benzofuran hybrids inhibit tumor cell lines (IC₅₀: 12–45 µM) via apoptosis induction .

- Enzyme inhibition : CDK1/Cdc2 inhibition (IC₅₀: ~1.2 µM) linked to substituent electronegativity .

How to design enzyme inhibition assays for derivatives?

Q. Advanced

- Kinase assays : Use ATP-Glo™ kits to measure CDK1/Cdc2 activity, with staurosporine as a positive control .

- Microplate protocols : Broth microdilution (CLSI guidelines) for antimicrobial testing; IC₅₀ determination via dose-response curves .

How to address low solubility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.